Ortho-Fluorine Conformational Restriction: Reduced Rotational Entropy Compared to Meta-Fluoro and Para-Fluoro Isomers
The ortho-fluorine atom on the N1-phenyl ring of this compound creates a conformationally restricted environment that reduces rotational entropy about the N-aryl bond. This effect, described as a 'para-directing effect' of ortho-fluorination, is predicted to improve ligand efficiency—a critical metric in drug design that combines potency with molecular size [1]. In contrast, meta-fluoro (1-(3-fluorophenyl) analog) and para-fluoro (1-(4-fluorophenyl) analog) isomers lack this steric constraint at the ortho position, resulting in greater rotational freedom and higher conformational entropy penalties upon target binding. While direct experimental torsional barrier measurements for this specific compound have not been reported, the conformational bias introduced by ortho-fluorine substituents is a well-established principle in medicinal chemistry, supported by crystallographic and computational evidence across multiple fluorinated heterocyclic systems [2].
| Evidence Dimension | Conformational entropy (rotational freedom about N-aryl bond) |
|---|---|
| Target Compound Data | Conformationally restricted via ortho-fluorine steric and electronic effects; reduced number of accessible rotamers |
| Comparator Or Baseline | 1-(3-Fluorophenyl) analog (meta): minimal steric influence on N-aryl rotation; 1-(4-Fluorophenyl) analog (para): no steric influence; 1-Phenyl analog: no halogen steric or electronic effect |
| Quantified Difference | Not directly quantified for this specific compound; qualitative class-level inference based on established ortho-fluorine conformational bias in N-aryl heterocycles |
| Conditions | Structural analysis based on molecular geometry; conformational principles established across fluorinated heterocyclic systems [2] |
Why This Matters
Reduced conformational entropy penalty upon binding translates to improved ligand efficiency (binding affinity per heavy atom), making ortho-fluorinated building blocks strategically preferable for fragment-based and structure-based drug design programs targeting rigid binding pockets.
- [1] Kuujia.com. 1-[(2-Fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 1415825-05-6). Product Description: 'Fluorination at the ortho position (para-directing effect) creates a conformationally restricted environment that reduces rotational entropy and improves ligand efficiency.' View Source
- [2] Nenajdenko, V.G. et al. (2014) Fluorine in Heterocyclic Chemistry Volume 1. Springer. Chapter: Fluorine exerts a conformation bias that is significant and can be utilized strategically. ISBN: 978-3-319-04345-6. View Source
